molecular formula C7H12N2S B13319603 [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol

[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol

Cat. No.: B13319603
M. Wt: 156.25 g/mol
InChI Key: HQRRBDNRAPYLAJ-UHFFFAOYSA-N
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Description

[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a methanethiol group attached to the pyrazole ring, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol can be achieved through various synthetic routes. One common method involves the reaction of pyrazole derivatives with thiol-containing reagents under controlled conditions. For instance, the reaction of pyrazole-4-carbaldehydes with thiol reagents in the presence of catalysts like chloro(trimethyl)silane can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The pyrazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Chemistry: In chemistry, [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: The compound’s potential biological activity makes it a candidate for research in medicinal chemistry. It can be explored for its antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with biological targets .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive thiol group.

Mechanism of Action

The mechanism by which [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol exerts its effects involves its interaction with molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: What sets [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol apart is its specific combination of a pyrazole ring and a methanethiol group. This unique structure can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

(1-propan-2-ylpyrazol-4-yl)methanethiol

InChI

InChI=1S/C7H12N2S/c1-6(2)9-4-7(5-10)3-8-9/h3-4,6,10H,5H2,1-2H3

InChI Key

HQRRBDNRAPYLAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CS

Origin of Product

United States

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